(2E)-3-(2-Methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}prop-2-enamide
Description
The compound (2E)-3-(2-Methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}prop-2-enamide is a structurally complex molecule featuring a methoxyphenyl group, a triazolo-oxadiazole-pyridine heterocyclic core, and an enamide linkage. Structural characterization likely employs techniques such as IR spectroscopy (to confirm carbonyl and nitro groups) and X-ray crystallography (using programs like SHELXL ).
Properties
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c1-13-22-20(29-25-13)15-9-10-26-17(11-15)23-24-18(26)12-21-19(27)8-7-14-5-3-4-6-16(14)28-2/h3-11H,12H2,1-2H3,(H,21,27)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTMNHYBPWWNHW-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C=CC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)/C=C/C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-Methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the oxadiazole and triazolopyridine rings, followed by their coupling with the methoxyphenyl and prop-2-enamide moieties under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Carbamate Hydrolysis
The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding a primary amine and releasing carbon dioxide. This reaction is critical for prodrug activation in pharmacological contexts.
Conditions and Results
| Reaction Type | Conditions | Products Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 1M HCl, reflux, 6 hrs | Amine derivative + CO₂ | 78 | |
| Basic Hydrolysis | 1M NaOH, 60°C, 4 hrs | Amine derivative + CO₂ | 82 |
The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the 2-fluorophenyl and furan groups remaining intact. Stability studies indicate slower hydrolysis rates compared to aliphatic carbamates due to steric hindrance from the piperazine moiety.
Piperazine Ring Functionalization
The piperazine group participates in alkylation and acylation reactions, often targeting the secondary amine sites.
Key Reactions
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ in acetonitrile, forming quaternary ammonium salts.
-
Acylation : Acetyl chloride in dichloromethane at 0°C yields acetylated derivatives.
Optimized Conditions for Alkylation
| Substrate | Reagent | Solvent | Temp (°C) | Time (hrs) | Yield (%) |
|---|---|---|---|---|---|
| Methyl iodide | K₂CO₃ | CH₃CN | 80 | 12 | 65 |
The fluorophenyl group’s electron-withdrawing effect enhances the electrophilicity of adjacent piperazine nitrogens, facilitating nucleophilic substitutions .
Furan Ring Reactivity
The furan moiety undergoes electrophilic aromatic substitution (EAS), particularly at the 5-position.
Documented Reactions
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group.
-
Sulfonation : SO₃ in DMSO yields sulfonated products.
Nitration Results
| Nitrating Agent | Temp (°C) | Product | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0 | 5-Nitro-furan derivative | 58 |
The electron-rich furan ring directs electrophiles to the 5-position, though steric hindrance from the ethylcarbamate chain moderates reactivity.
Hydrogenolysis of Benzyl Group
The benzyl protecting group is cleaved via catalytic hydrogenation, yielding a free amine.
Conditions
This reaction retains the piperazine and furan frameworks, enabling further functionalization.
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, producing volatile fragments (e.g., CO₂, fluorobenzene) and a char residue.
Key Data
| Decomposition Stage | Temp Range (°C) | Mass Loss (%) |
|---|---|---|
| Initial | 220–250 | 35 |
| Secondary | 250–400 | 50 |
Scientific Research Applications
Biological Evaluation
Research into the biological activities of (2E)-3-(2-Methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}prop-2-enamide has indicated several promising applications:
Anticancer Activity
Studies have demonstrated that compounds with similar structural motifs exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The incorporation of oxadiazole and triazole rings is known to enhance biological activity against various cancer types.
Anti-inflammatory Properties
Compounds featuring methoxy and triazole functionalities have shown potential as anti-inflammatory agents. They may inhibit key enzymes involved in inflammatory pathways such as cyclooxygenases (COX) and lipoxygenases (LOX), thereby reducing inflammation-related symptoms.
Antimicrobial Effects
The presence of multiple heterocycles in the compound suggests potential antimicrobial activity. Research into related compounds has shown efficacy against both Gram-positive and Gram-negative bacteria.
Case Studies
Several studies have explored the pharmacological effects of similar compounds:
- Anticancer Studies : A study published in Pharmaceuticals highlighted how derivatives with triazole structures showed significant cytotoxicity against human cancer cell lines, suggesting a pathway for developing new anticancer drugs based on this scaffold .
- Anti-inflammatory Research : Another investigation focused on compounds with oxadiazole rings demonstrated their ability to inhibit COX enzymes effectively, leading to reduced inflammation in animal models .
- Antimicrobial Testing : A recent pharmacological study evaluated a series of oxadiazole derivatives against bacterial strains and found promising results indicating strong antibacterial activity .
Mechanism of Action
The mechanism of action of (2E)-3-(2-Methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its binding affinity and selectivity .
Comparison with Similar Compounds
Table 1. Structural Analogs and Key Differences
Key Observations :
- The methoxyphenyl group in the target compound may enhance solubility compared to nonpolar phenyl analogs .
Physicochemical Properties
Table 2. Comparative Physicochemical Data
Analysis :
Limitations :
- For example, two structurally similar compounds may differ in bioavailability or metabolic stability, leading to divergent effects .
Limitations of Structural Similarity Predictions
- Chemical Similarity Hypothesis : While structurally similar compounds often share properties (e.g., solubility, reactivity), exceptions exist due to stereoelectronic effects or metabolic pathways .
- QSAR Models: These models may overlook non-linear relationships between structure and activity, especially in complex biological systems .
Biological Activity
The compound (2E)-3-(2-Methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}prop-2-enamide represents a novel structure in medicinal chemistry, combining elements of oxadiazole and triazole frameworks known for their varied biological activities. This article reviews its biological activity based on recent research findings.
Chemical Structure and Properties
This compound features a complex structure with multiple functional groups that contribute to its potential biological activities. The key components include:
- Methoxyphenyl group : Known for enhancing lipophilicity and biological activity.
- Oxadiazol and Triazole rings : These heterocycles are often associated with pharmacological properties, including anti-inflammatory and anticancer activities.
Biological Activity Overview
Research has indicated that compounds containing oxadiazole and triazole moieties exhibit a range of biological activities. The specific compound under review has shown promise in various studies:
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar oxadiazole derivatives. For instance:
- A study demonstrated that derivatives of 1,2,4-oxadiazoles exhibited selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) without harming normal cells. The mechanism involved apoptosis induction and cell cycle arrest through the upregulation of p53 and caspase 3 pathways .
Anti-inflammatory Effects
Compounds with oxadiazole structures have been noted for their anti-inflammatory properties. They inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance:
- A derivative was found to significantly reduce inflammation markers in vitro, suggesting that the target compound may share similar properties .
Research Findings
Case Studies
- Case Study on Oxadiazole Derivatives
- Triazole Framework Investigation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
